Ethyl 5-Aminoisoxazole-3-Carboxylate: A Technical Guide for Scientific Professionals
Ethyl 5-Aminoisoxazole-3-Carboxylate: A Technical Guide for Scientific Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-aminoisoxazole-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The isoxazole core is a prominent scaffold in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, antibacterial, and anticancer properties[1]. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 5-aminoisoxazole-3-carboxylate, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 485807-08-7 | PubChem |
| Molecular Formula | C₆H₈N₂O₃ | PubChem |
| Molecular Weight | 156.14 g/mol | PubChem |
| Appearance | Light yellow liquid (unsubstituted ethyl isoxazole-3-carboxylate) | Chem-Impex[2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to have good solubility in common organic solvents | Inferred from related compounds[2] |
Synthesis of Ethyl 5-Aminoisoxazole-3-Carboxylate
A definitive, step-by-step synthesis protocol for Ethyl 5-aminoisoxazole-3-carboxylate is not explicitly detailed in the surveyed literature. However, based on established methods for the synthesis of substituted 5-aminoisoxazoles, a plausible synthetic route can be proposed. One common approach involves the reaction of a β-ketoester derivative with hydroxylamine[3][4]. A potential pathway could start from ethyl cyanopyruvate, which can be reacted with hydroxylamine to form the isoxazole ring.
Proposed Synthetic Protocol:
Step 1: Synthesis of Ethyl 2-cyano-3-hydroxyacrylate
This step would involve the reaction of ethyl cyanoacetate with a suitable formylating agent.
Step 2: Cyclization with Hydroxylamine
The resulting enolate or a related activated intermediate would then be treated with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, likely in the presence of a base to neutralize the HCl. The reaction mixture would then be heated to facilitate the cyclization and formation of the 5-aminoisoxazole ring.
Causality Behind Experimental Choices: The use of a β-ketoester or a related activated methylene compound as a precursor is a common and effective strategy for the construction of the isoxazole ring. The reaction with hydroxylamine provides the nitrogen and oxygen atoms necessary for the heterocyclic core. The choice of ethanol as a solvent is based on its ability to dissolve the reactants and its relatively high boiling point, which allows for heating to drive the reaction to completion.
Caption: Proposed synthesis of Ethyl 5-aminoisoxazole-3-carboxylate.
Reactivity and Chemical Behavior
The chemical reactivity of Ethyl 5-aminoisoxazole-3-carboxylate is dictated by the interplay of its three key functional groups: the 5-amino group, the ethyl ester at the 3-position, and the isoxazole ring itself.
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The 5-Amino Group: The amino group at the 5-position is expected to exhibit typical nucleophilic properties. It can undergo acylation, alkylation, and diazotization reactions, allowing for a wide range of derivatizations. This position is a key handle for introducing diversity into molecules for structure-activity relationship (SAR) studies in drug discovery programs.
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The Ethyl Ester: The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides, a common functional group in many pharmaceutical agents. The ester can also be reduced to the corresponding alcohol.
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The Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive conditions, such as catalytic hydrogenation[5]. The stability of the ring is an important consideration in multi-step synthetic sequences.
Caption: Key reaction pathways for Ethyl 5-aminoisoxazole-3-carboxylate.
Applications in Drug Discovery and Development
The 5-aminoisoxazole scaffold is a valuable pharmacophore in drug discovery due to its ability to participate in hydrogen bonding and its relatively stable, planar structure[6]. Ethyl 5-aminoisoxazole-3-carboxylate serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.
As a Building Block: The bifunctional nature of this molecule, with its nucleophilic amino group and electrophilic ester, makes it an ideal building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The amino group can be functionalized to explore interactions with specific biological targets, while the ester can be converted to other functional groups to modulate physicochemical properties such as solubility and metabolic stability.
Known Biological Activities of Isoxazoles: While specific biological data for Ethyl 5-aminoisoxazole-3-carboxylate is not widely reported, the isoxazole class of compounds is known to exhibit a wide range of biological activities, including:
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Anti-inflammatory: As seen in the COX-2 inhibitor parecoxib[1].
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Antibacterial and Antifungal: For example, the antifungal drug micafungin contains an isoxazole moiety[1].
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Anticancer: Many isoxazole derivatives have been investigated for their potential as anticancer agents[1].
The synthetic versatility of Ethyl 5-aminoisoxazole-3-carboxylate allows for its incorporation into novel chemical entities aimed at these and other therapeutic targets.
Safety Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 5-aminoisoxazole-3-carboxylate is associated with the following hazards:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation |
Precautionary Statements: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Ethyl 5-aminoisoxazole-3-carboxylate is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its chemical functionality allows for a wide range of derivatizations, enabling the exploration of diverse chemical space in the search for new therapeutic agents. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a solid foundation of its known properties, likely synthetic routes, and potential applications based on the well-established chemistry of the isoxazole scaffold. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its potential in medicinal chemistry.
References
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Qi, Z., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111. [Link]
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Szymański, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5651. [Link]
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Antonini, C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
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Khalafy, J., & Poursattar Marjani, A. (2009). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Journal of the Iranian Chemical Society, 6(4), 834-840. [Link]
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Szymański, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. [Link]
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